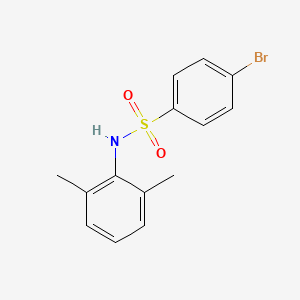
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide (CBDMB) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBDMB is a derivative of 3,5-dimethoxybenzohydrazide and is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also induces apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit excellent catalytic activity when used as a ligand for the synthesis of metal complexes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is its high yield and cost-effectiveness in synthesis. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide exhibits excellent antibacterial, antifungal, and anticancer activities, making it a suitable candidate for various scientific research applications. However, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide. One potential direction is the synthesis of new derivatives of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide with improved properties, such as increased solubility and reduced toxicity. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be further studied for its potential use as a fluorescent probe for the detection of metal ions. The use of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide as a ligand for the synthesis of metal complexes can also be further explored for its potential applications in catalysis. Furthermore, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be studied for its potential use in drug delivery systems, as it exhibits excellent anticancer activity.
Conclusion:
In conclusion, N-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide (N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is synthesized through a simple and efficient method and exhibits excellent antibacterial, antifungal, and anticancer activities. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Although N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has some limitations, it has several future directions for study, including the synthesis of new derivatives with improved properties and its potential use in drug delivery systems.
Synthesemethoden
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide can be synthesized through a simple and efficient method using 2-chlorobenzoyl chloride and 3,5-dimethoxybenzohydrazide. The reaction takes place in the presence of triethylamine and dichloromethane as a solvent. The yield of N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide is high, and the process is cost-effective, making it a suitable method for large-scale production.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been shown to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide has been used as a ligand for the synthesis of metal complexes that exhibit excellent catalytic activity.
Eigenschaften
IUPAC Name |
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-11-7-10(8-12(9-11)23-2)15(20)18-19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBDGJNNSOUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorobenzoyl)-3,5-dimethoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)

![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)

![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)



![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)



